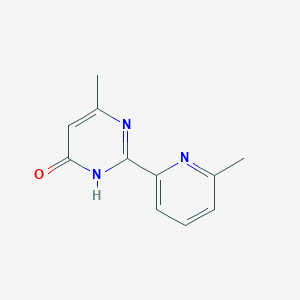

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-methyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-4-3-5-9(12-7)11-13-8(2)6-10(15)14-11/h3-6H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIQCPDKFNLWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC(=CC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558063 | |

| Record name | 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112451-28-2 | |

| Record name | 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation | Aldehyde, urea, HCl | Reflux, 6–8 h | 70–85% | Single-step, cost-effective | Requires acidic conditions |

| Nucleophilic Substitution | NaH, 4,6-dichloropyrimidine | RT, 1.5–5 h | ~59% | High regioselectivity | Sensitive to moisture |

| Suzuki Coupling | Pd catalyst, boronic acid | 90°C, 12 h | 65–75% | Modular, versatile | Expensive catalysts |

Optimization and Industrial Scaling

Industrial protocols emphasize:

- Catalyst recycling : Reducing Pd waste in coupling reactions.

- Solvent selection : Substituting DMF with greener alternatives (e.g., cyclopentyl methyl ether).

- Purification : Crystallization from ethanol/water mixtures to achieve >98% purity.

Key Research Findings

- Temperature effects : Higher yields (~80%) occur at 90°C in coupling reactions vs. 70% at 70°C.

- Base impact : K₂CO₃ outperforms Cs₂CO₃ in minimizing side products during substitution.

- Scalability : Batch sizes up to 10 kg have been reported using NaH-mediated routes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyridinylpyrimidines are highly dependent on substituent patterns. Below is a detailed comparison of 6-methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyridinylpyrimidine Derivatives

Key Observations:

Substituent Position and Bioactivity: The 6-methylpyridin-2-yl group in the target compound distinguishes it from derivatives like PPA, which has a 2-pyridyl group. N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine demonstrates that replacing the pyrimidine core with quinazoline broadens antiviral applications but increases molecular complexity .

Positional Isomerism: 6-Methyl-2-(3-pyridinyl)-4(1H)-pyrimidinone (CAS: 16879-57-5) highlights the importance of pyridine substitution position. The 3-pyridinyl isomer differs in electronic effects and hydrogen-bonding capacity compared to the 2-pyridinyl analog .

Synthetic Accessibility :

- Microwave-assisted synthesis methods (e.g., for chalcone-based pyrazole derivatives) suggest that similar techniques could optimize the production of pyridinylpyrimidines .

Biological Activity

Overview

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound with significant potential in biological applications, particularly in medicinal chemistry. Its unique structure, which includes both pyrimidine and pyridine moieties, allows it to interact with various biological targets, making it a subject of interest for research into enzyme inhibition and potential therapeutic effects.

- Molecular Formula : C11H11N3O

- Molecular Weight : 201.225 g/mol

- CAS Number : 112451-28-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can block substrate access and hinder catalytic activity, which is crucial in various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 16 µg/mL . This suggests that modifications to the pyrimidine structure can enhance antibacterial efficacy.

Anticancer Properties

Studies have demonstrated that compounds containing the pyrimidine structure exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been shown to have IC50 values indicating significant antiproliferative activity against HeLa and other cancer cell lines . The presence of hydroxyl groups in similar compounds has been linked to improved anticancer activity, suggesting that structural modifications can enhance therapeutic potential.

Study 1: Antimicrobial Efficacy

In a comparative study of pyrimidine derivatives, This compound was evaluated for its antibacterial properties. The study found that the compound demonstrated significant activity against Gram-positive bacteria, with MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of pyrimidine derivatives revealed that compounds structurally related to This compound exhibited promising results against cancer cell lines such as AGS (gastric adenocarcinoma). The IC50 was determined to be 53.02 µM, indicating moderate potency .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds related to This compound:

| Compound Name | Structure Type | MIC (µg/mL) | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| This compound | Pyrimidine derivative | 16 | 53.02 | Antimicrobial, Anticancer |

| 5-Hydroxymethylpyrimidine | Pyrimidine derivative | 32 | N/A | Antimicrobial |

| 1-(6-methyl-pyridinyl)-1H-imidazole | Imidazole derivative | N/A | N/A | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions, as demonstrated in structurally similar pyrimidine derivatives. For example, 4-(4-Methoxyphenyl)pyrimidin-2-ol is synthesized by cyclizing substituted phenylprop-2-en-1-one with urea/thiourea in ethanol under reflux with a base like NaOH . Reaction parameters (temperature, solvent, catalyst) must be optimized for high yield and purity. Alternative routes, such as nucleophilic substitution (e.g., reacting 6-methylpyridin-2-yl derivatives with halogenated intermediates), may require controlled pH and reaction time .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrimidine ring substitution pattern and methyl group positions. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, 2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride was characterized using NMR and MS to confirm amine and pyrimidine functionalities .

Advanced Research Questions

Q. How do substitution patterns in the pyrimidine ring (e.g., methyl vs. methoxy groups) impact biological activity and receptor binding?

- Methodological Answer : Substitutions alter hydrogen-bonding capacity and lipophilicity, influencing target interactions. For instance, replacing hydroxyl groups with methoxy in 6-Amino-2-methoxypyrimidin-4-ol enhances hydrogen-bonding with biological macromolecules . Comparative studies of analogs (e.g., 2-(Benzylamino)-6-methylpyrimidin-4-ol vs. 4-(Benzylamino)-6-methylpyrimidin-2(1H)-one) reveal that carbonyl groups reduce stability, while chlorinated derivatives increase lipophilicity and bioavailability .

Q. What strategies are recommended for resolving stability challenges under varying pH and temperature conditions during experimental studies?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and pH-dependent solubility assays. For pyrimidine derivatives like 6-Amino-2-methoxypyrimidin-4-ol, stability is pH-sensitive, with acidic conditions favoring degradation. Buffered solutions (pH 7.4) and lyophilization are recommended for long-term storage .

Q. How can researchers design experiments to evaluate the compound's interaction with enzymatic targets, considering its hydrogen-bonding capabilities?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Molecular docking simulations can predict interactions, as seen in studies of pyridine-containing compounds like 2-(6-Methylpyridin-2-yl)propan-2-ol, where the pyridine ring engages in π-π stacking with aromatic residues in enzyme active sites . Fluorescence quenching assays may further validate competitive binding .

Q. When encountering contradictory bioactivity data between this compound and structural analogs, what analytical approaches help identify the source of divergence?

- Methodological Answer : Perform comparative Structure-Activity Relationship (SAR) studies using analogs with systematic substitutions. For example, replacing the 6-methyl group in this compound with isopropyl (as in 2-Amino-6-isopropylpyrimidin-4-ol) may reduce steric hindrance, altering receptor affinity . X-ray crystallography of protein-ligand complexes can resolve atomic-level discrepancies in binding modes .

Data Contradiction Analysis

- Example : If one study reports antitrypanosomal activity while another shows no effect, discrepancies may arise from differences in assay conditions (e.g., parasite strain variability) or compound purity. Validate using orthogonal assays (e.g., in vitro enzymatic inhibition vs. whole-cell viability) and cross-check with structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.